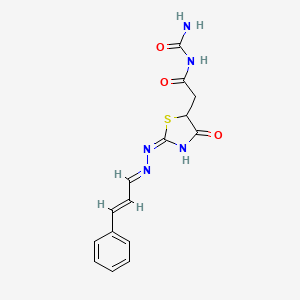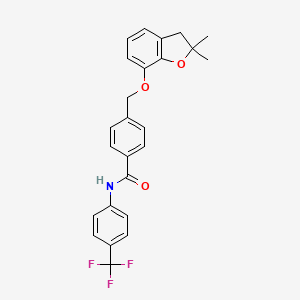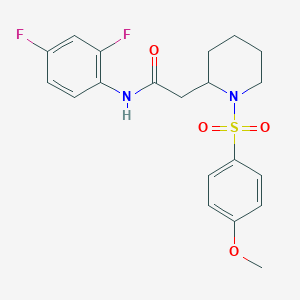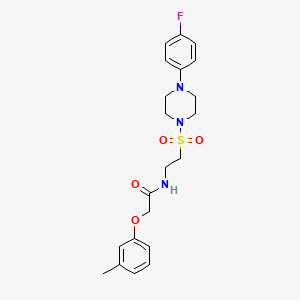![molecular formula C24H18FNO2 B2681736 1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 904450-68-6](/img/structure/B2681736.png)
1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one” is a synthetic compound that belongs to the quinolinone family . It has a molecular formula of C24H19FN2O2 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The presence of the fluorophenyl and methylbenzoyl groups contribute to its unique properties .Physical And Chemical Properties Analysis
This compound has a molecular weight of 386.4 g/mol . It has a computed XLogP3-AA value of 4.9, suggesting it is relatively hydrophobic . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has a topological polar surface area of 50.3 Ų .科学的研究の応用
Fluorophores in Biochemistry and Medicine
Quinoline derivatives, including those with structural similarities to "1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one," are recognized for their efficiency as fluorophores. These compounds are extensively used in biochemistry and medicine for the study of various biological systems. The search for new, more sensitive, and selective compounds is ongoing, highlighting the importance of quinoline derivatives in enhancing fluorescence-based techniques for studying DNA and other biological molecules (Aleksanyan & Hambardzumyan, 2013).
Antibacterial Applications
Some quinoline derivatives exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria. A study on 8-chloroquinolone, structurally related to quinoline derivatives, showed significant potency against clinical isolates, including Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus, suggesting a potential application in developing new antibacterial agents (Kuramoto et al., 2003).
Optical and Electronic Applications
Quinoline derivatives are also promising for optical and electronic applications due to their unique fluorescence characteristics. A novel green twisted heteroacene based on a quinoline derivative demonstrated a significant HOMO-LUMO bandgap, aligning with experimental data. This suggests applications in the development of new materials for sensors and optoelectronic devices (Li et al., 2012).
Antitumor Agents
Research on quinoline derivatives as antitumor agents has led to the development of compounds showing potent cytotoxic activity against various cancer cell lines. These findings indicate the potential use of quinoline derivatives in cancer therapy, with specific compounds demonstrating inhibitory effects on tumor growth and suggesting mechanisms of action that could be exploited in the design of new anticancer drugs (Chou et al., 2010).
Synthesis and Chemical Reactivity
Quinoline derivatives, including those related to "1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one," serve as key intermediates in the synthesis of complex molecules. Improvements in the synthesis routes of these compounds can enhance the efficiency and yield of drug discoveries, underscoring their importance in medicinal chemistry and pharmaceutical research (Nishimura & Saitoh, 2016).
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO2/c1-16-10-12-17(13-11-16)23(27)20-15-26(14-18-6-2-4-8-21(18)25)22-9-5-3-7-19(22)24(20)28/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPQDVFESYLFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2681654.png)

![1-(3-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681657.png)




![3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2681663.png)

![4-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2681667.png)

![2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B2681670.png)
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2681674.png)